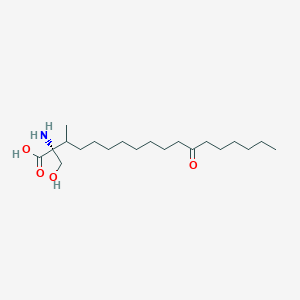
(+)-Sulfamisterin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Sulfamisterin is a chemical compound known for its unique properties and applications in various scientific fields. It is a chiral molecule, meaning it has non-superimposable mirror images, which can significantly influence its biological activity and interactions.
Vorbereitungsmethoden
The synthesis of (+)-Sulfamisterin typically involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. The synthetic routes often require precise control of reaction conditions to ensure the desired stereochemistry is achieved. Industrial production methods may involve scaling up these laboratory procedures while maintaining the purity and yield of the compound.
Analyse Chemischer Reaktionen
(+)-Sulfamisterin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(+)-Sulfamisterin has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological targets. Industrial applications could include its use in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of (+)-Sulfamisterin involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. Understanding the molecular targets and pathways involved is crucial for elucidating its full range of biological activities.
Vergleich Mit ähnlichen Verbindungen
(+)-Sulfamisterin can be compared with other chiral compounds that have similar structures or functions. Some similar compounds include other chiral sulfonamides or sulfamides. The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activity, which can differ significantly from its analogs.
Eigenschaften
Molekularformel |
C20H39NO4 |
|---|---|
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(hydroxymethyl)-3-methyl-12-oxooctadecanoic acid |
InChI |
InChI=1S/C20H39NO4/c1-3-4-5-11-14-18(23)15-12-9-7-6-8-10-13-17(2)20(21,16-22)19(24)25/h17,22H,3-16,21H2,1-2H3,(H,24,25)/t17?,20-/m0/s1 |
InChI-Schlüssel |
FOORZZTVPIFGDN-OZBJMMHXSA-N |
Isomerische SMILES |
CCCCCCC(=O)CCCCCCCCC(C)[C@@](CO)(C(=O)O)N |
Kanonische SMILES |
CCCCCCC(=O)CCCCCCCCC(C)C(CO)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


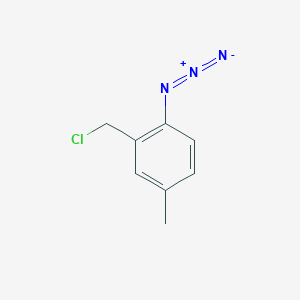
![Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-](/img/structure/B12555386.png)
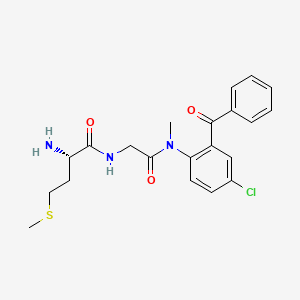
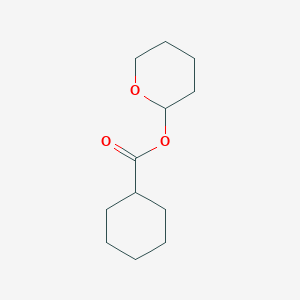
![Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl-](/img/structure/B12555390.png)
![Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]-](/img/structure/B12555401.png)
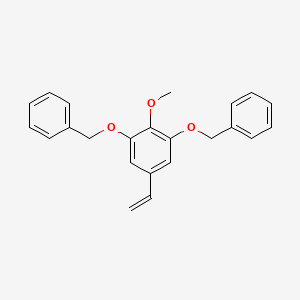

![4,4'-[(Heptamethyltrisiloxanyl)methylene]dianiline](/img/structure/B12555421.png)
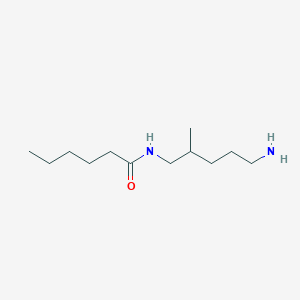

![4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate](/img/structure/B12555449.png)
![N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B12555455.png)
![1,1'-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one)](/img/structure/B12555470.png)
